molecular formula C19H18IN3O2 B12036744 2-I-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 764656-81-7

2-I-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12036744
CAS No.: 764656-81-7
M. Wt: 447.3 g/mol
InChI Key: XFHKBXMBKMXFHX-LJWIEMNISA-N
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Description

2-I-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-I-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of a hydrazine derivative with a carbonyl compound. The reaction conditions may include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-I-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through pathways such as:

  • Inhibition of enzyme activity
  • Modulation of receptor signaling
  • Interference with nucleic acid function

Comparison with Similar Compounds

Similar Compounds

  • 2-I-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

764656-81-7

Molecular Formula

C19H18IN3O2

Molecular Weight

447.3 g/mol

IUPAC Name

2-iodo-N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C19H18IN3O2/c1-14(11-15-7-3-2-4-8-15)12-22-23-18(24)13-21-19(25)16-9-5-6-10-17(16)20/h2-12H,13H2,1H3,(H,21,25)(H,23,24)/b14-11-,22-12+

InChI Key

XFHKBXMBKMXFHX-LJWIEMNISA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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